n,n-Bis(aminomethyl)methanediamine

Description

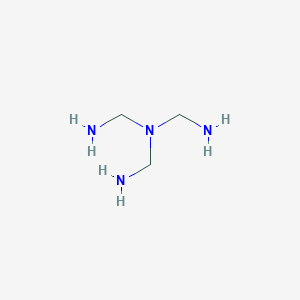

Structure

3D Structure

Properties

IUPAC Name |

N',N'-bis(aminomethyl)methanediamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H12N4/c4-1-7(2-5)3-6/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIFXBBGRNTKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)N(CN)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619437 | |

| Record name | N,N-Bis(aminomethyl)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16777-82-5 | |

| Record name | N,N-Bis(aminomethyl)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Bis Aminomethyl Methanediamine and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes aim to construct the n,n-Bis(aminomethyl)methanediamine backbone in a minimal number of steps, typically by forming multiple carbon-nitrogen bonds in a single reaction vessel.

Condensation Reactions with Formaldehyde (B43269) and Amines

The Mannich reaction and related condensations are cornerstone methods for aminomethylation. libretexts.orgorganicreactions.org These reactions involve the aminoalkylation of a proton donor with formaldehyde and a primary or secondary amine, or ammonia (B1221849). libretexts.orgbyjus.com The core mechanism proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by a nucleophile. byjus.comadichemistry.com

The synthesis of n,n-Bis(aminomethyl)methanediamine, which can be envisioned as (H₂N-CH₂)₂N-CH₂-NH₂, could hypothetically be achieved through a multi-component condensation. This would likely involve ammonia and formaldehyde under conditions that favor the formation of the branched triamine structure. The reaction of formaldehyde with ammonia is known to be complex, capable of producing various condensed products, most notably hexamethylenetetramine. youtube.comresearchgate.net Controlling the stoichiometry and reaction conditions would be critical to favor the formation of the desired polyamine over other products.

Analogous Mannich reactions are widely used to synthesize aminomethylated compounds by reacting a substrate, formaldehyde, and an amine. nih.gov For instance, the aminomethylation of thiourea (B124793) with formaldehyde and cyclic amines like morpholine (B109124) or piperidine (B6355638) can yield N,N′-bis(aminomethyl) derivatives. researchgate.net Similarly, heating formaldehyde and ammonia can produce a mixture of amino acids upon hydrolysis, demonstrating the facile formation of C-N bonds under these conditions. nih.gov

Table 1: Examples of Mannich Reaction Conditions for Aminomethylation

| Substrate | Amine | Formaldehyde Source | Solvent | Conditions | Product | Yield | Reference |

| 8-Hydroxyquinoline | Octylamine | Formalin (37% aq.) | EtOH | Reflux | 7-((Octylamino)methyl)quinolin-8-ol | - | nih.gov |

| 8-Hydroxyquinoline | N¹,N¹-Dimethylethane-1,2-diamine | Paraformaldehyde | EtOH | Stir, then treat with HCl gas | 7-(((2-(Dimethylamino)ethyl)amino)methyl)quinolin-8-ol | 92% | nih.gov |

| Acetone | Dimethylaminium chloride | Formaldehyde | - | - | 4-(Dimethylamino)butan-2-one | - | adichemistry.com |

| Thiourea | Morpholine | Formaldehyde | - | - | N,N′-bis(morpholin-4-ylmethyl)thiourea | - | researchgate.net |

Aminomethylation Protocols Utilizing n,n-Bis(aminomethyl)methanediamine Precursors

In this approach, a precursor containing the core structure of n,n-Bis(aminomethyl)methanediamine would be used as a reagent to deliver the bis(aminomethyl)methylamino group ((H₂NCH₂)₂NCH₂-) to a substrate. While no examples utilizing this specific precursor are documented, the principle is well-established with related reagents.

For instance, N,N,N′,N′-tetramethylmethanediamine is employed as an effective aminomethylating agent for terminal acetylenes in the presence of transition metal catalysts. researchgate.net Similarly, catalytic aminomethylation of amines has been achieved using N,N′-bis(dimethylamino)methylureas, which are formed in situ from (thio)urea and bis(dimethylamino)methane. sciforum.net These examples show that geminal diamine structures can act as synthons for the aminomethyl group. A suitably protected derivative of n,n-Bis(aminomethyl)methanediamine could theoretically function in the same manner, offering a route to more complex, branched polyamine derivatives.

Oxidative Fragmentation Approaches

The synthesis of polyamines through oxidative fragmentation is a less conventional and more theoretical strategy. This approach would involve the cleavage of a larger, pre-formed molecule under oxidative conditions to yield the target structure. Polyamine catabolism in biological systems is a well-known process involving enzymes like polyamine oxidase (PAO) and spermine (B22157) oxidase (SMOX), which catalyze the oxidative deamination of polyamines, often producing hydrogen peroxide as a byproduct. nih.govnih.gov These enzymatic reactions break down spermine and spermidine (B129725) into smaller polyamines like putrescine. nih.govresearchgate.net

A synthetic analogue of this process could be envisioned where a larger, custom-designed polyamine is subjected to chemical oxidation. The goal would be to induce selective fragmentation at specific C-N or C-C bonds to release the desired n,n-Bis(aminomethyl)methanediamine fragment. The success of such an approach would depend heavily on the ability to control the site of oxidation and subsequent fragmentation, which remains a significant synthetic challenge.

Indirect and Derivatization Strategies

Indirect methods involve the multi-step synthesis or modification of existing molecular frameworks to arrive at the target compound or its derivatives.

Transformation of Related Methylenediamine Compounds

A plausible indirect route starts with a more readily accessible core structure, such as a methylenediamine derivative, which is then elaborated to the final product. N,N'-Bisarylmethylenediamines, for example, are easily prepared from the reaction of primary arylamines with formaldehyde. mdpi.comresearchgate.net These compounds can undergo further reactions, such as acid-catalyzed cyclocondensation with additional formaldehyde to form hexahydrotriazines. mdpi.comnih.gov

A hypothetical synthesis could begin with a protected methylenediamine. Subsequent stepwise alkylation or aminomethylation of the nitrogen atoms could build the final structure. Solid-phase synthesis has emerged as a powerful technique for the controlled, stepwise assembly of complex and unsymmetrical polyamines, often involving the use of orthogonal protecting groups to differentiate between amine functionalities. nih.govresearchgate.net This allows for selective functionalization at specific nitrogen atoms within the polyamine chain. Analogous strategies, such as the catalytic hydrogenation of xylylenediamine to produce bis(aminomethyl)cyclohexane, demonstrate the principle of transforming one diamine into another. google.com

Table 2: Examples of Transformations Leading to Polyamines

| Starting Material | Key Reagents | Transformation | Product | Reference |

| Xylylenediamine | H₂, Rh catalyst, Alkylamine solvent | Catalytic Hydrogenation | bis(aminomethyl)cyclohexane | google.com |

| 5-Hydroxymethylfurfural | Methylamine, α-MnO₂, Ru/C | Amination-Oxidation-Reduction | 2,5-bis(N-methyl-aminomethyl)furan | rsc.org |

| Primary arylamines | Formaldehyde | Condensation | N,N'-Bisarylmethylenediamines | mdpi.com |

| Oxopolyamine on solid support | Borane (BH₃) | Amide Reduction | Polyamine | nih.gov |

Isomerization Methods and Stereochemical Control

The parent molecule, n,n-Bis(aminomethyl)methanediamine, is achiral. However, the synthesis of its derivatives, where substituents are introduced on the carbon or nitrogen atoms, can generate chiral centers, making stereochemical control a critical consideration. The synthesis of chiral polyamines is an active area of research due to their importance as ligands and biologically active molecules. parisdescartes.fr

Methods for achieving stereoselectivity include the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the asymmetric synthesis of cyclic polyamines containing 1,3-diamine motifs has been a focus of significant research. parisdescartes.fr Furthermore, studies on chiral α-methylated polyamine analogues have shown that stereoisomers can have profoundly different effects on biological polyamine metabolism, highlighting the importance of stereochemistry. nih.gov While specific isomerization methods for n,n-Bis(aminomethyl)methanediamine are not reported, any synthesis of its chiral derivatives would need to employ stereocontrolled strategies to isolate specific enantiomers or diastereomers.

Catalytic Approaches in Synthesis

Catalytic hydrogenation is a prominent method for the synthesis of polyamines. google.comnih.gov This approach often involves the reduction of nitrogen-containing functional groups in the presence of a catalyst and hydrogen gas. For instance, the synthesis of bis(aminomethyl)cyclohexane can be achieved through the catalytic hydrogenation of xylylenediamine. google.com While various catalysts like ruthenium and rhodium have been employed, challenges related to yield and by-product formation persist, particularly at high temperatures. google.com Industrial processes often require high hydrogen pressures, typically 5 kg/cm2 G or higher. google.com

Recent advancements have focused on developing more sustainable and efficient catalytic systems that operate under milder conditions. nih.govresearchgate.net For example, bimetallic catalysts, such as those combining rhodium or ruthenium with molybdenum or rhenium, have been explored for the hydrogenation of amides to amines. researchgate.net The in-situ formation of these catalysts from metal carbonyl precursors is one investigated approach. researchgate.net Furthermore, magnetocatalysis using standard supported catalysts has shown promise in enabling amide hydrogenation at milder pressures, which simplifies product isolation through magnetic separation. nih.gov

Another catalytic strategy is aminomethylation, which can be used to synthesize derivatives of aniline (B41778) and other amines. researchgate.netresearchgate.netsciforum.net This reaction can be catalyzed by various metal salts, such as NiCl2·6H2O and SmCl3·6H2O. researchgate.netresearchgate.net The process can involve the reaction of amines with reagents like bis(N,N-dimethylamino)methane and carbamides. researchgate.netresearchgate.net Research has shown that in the absence of a catalyst, the aminomethylation reaction may not proceed. researchgate.net The choice of catalyst can significantly influence the yield of the desired products. researchgate.net

The table below summarizes various catalytic approaches relevant to the synthesis of amines and their derivatives.

| Reaction Type | Catalyst | Substrate Example | Key Findings | Reference |

| Catalytic Hydrogenation | Ruthenium | Xylylenediamine | Can produce bis(aminomethyl)cyclohexane, but high temperatures may lead to by-products. | google.com |

| Amide Hydrogenation | Rh/Mo bimetallic | Aliphatic amides | Explored for greener synthesis of amines. | researchgate.net |

| Aminomethylation | NiCl2·6H2O, SmCl3·6H2O | Aminobenzamides | Effective for synthesizing N-substituted aniline derivatives; catalyst is essential for the reaction. | researchgate.netresearchgate.net |

| Transfer Hydrogenation | Cationic Iridium (Ir) complexes | Oximes | Can produce N-alkoxy amines and hydroxylamines. | rsc.org |

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of polyamines from reaction mixtures are critical steps to obtain high-purity compounds for further study. In an academic research setting, a variety of techniques are employed, often in combination, to achieve the desired level of purity.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of polyamines. nih.govnih.govresearchgate.net Due to the polar nature and often low volatility of polyamines, derivatization is a common strategy to enhance their detection and separation. nih.govresearchgate.net Reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) in conjunction with a thiol like N-acetyl-L-cysteine are used to create fluorescent derivatives that can be detected with high sensitivity. nih.govresearchgate.net The separation is typically achieved on a reversed-phase C18 column. researchgate.net

Ion-exchange chromatography is another valuable method for isolating polyamines. nih.gov Resins like Bio-Rex 70 can be used to capture polyamines from a solution. The captured compounds can then be washed and subsequently eluted or derivatized directly on the resin. nih.gov

Solid-Phase Extraction (SPE): Solid-phase extraction is often used as a sample preparation or preliminary purification step. nih.gov It can be coupled online with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for robust quantification. nih.gov This technique allows for the concentration of the target polyamines and the removal of interfering substances from the matrix. nih.gov

Crystallization and Extraction: For products that are solid at room temperature, crystallization can be an effective purification method. The choice of solvent is crucial and is determined empirically to find a system where the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution.

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. This can be used as an initial work-up step to remove certain impurities before further purification by chromatography or crystallization.

The table below outlines common purification techniques used for polyamines in an academic context.

| Technique | Principle | Common Application | Key Features | Reference |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Analysis and purification of polyamines. | Often requires derivatization (e.g., with dansyl chloride or OPA) for sensitive detection. | nih.govresearchgate.net |

| Ion-Exchange Chromatography | Separation based on charge. | Isolation of polyamines from cell culture media or other biological samples. | Utilizes resins like Bio-Rex 70; can be followed by on-resin derivatization. | nih.gov |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent. | Sample clean-up and concentration prior to analysis. | Can be coupled online with LC-MS/MS for high-throughput analysis. | nih.gov |

| Crystallization | Formation of a solid crystalline structure from a solution. | Final purification of solid products. | Purity depends on the solvent system and control of conditions. | N/A |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. | Initial work-up and removal of major impurities. | A fundamental and widely used separation technique. | N/A |

Chemical Reactivity and Reaction Mechanisms of N,n Bis Aminomethyl Methanediamine

Role as a Nucleophilic Reagent

The fundamental reactivity of n,n-Bis(aminomethyl)methanediamine stems from the lone pair of electrons on its nitrogen atoms, which allows it to act as a potent nucleophile. This characteristic enables its participation in a wide array of reactions, including classic condensation reactions and various substitutions and additions.

n,n-Bis(aminomethyl)methanediamine and its N-alkylated analogs, such as N,N,N',N'-tetramethylmethanediamine, are effective reagents in Mannich reactions. nih.gov In this context, the compound does not typically act as the direct nucleophile but rather serves as a stable, convenient precursor to the highly electrophilic methyleneiminium (Eschenmoser's salt-type) intermediates required for the reaction. nih.gov The classical Mannich reaction is a three-component condensation involving a substrate with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.com

The reaction mechanism begins with the decomposition of the aminal under acidic or thermal conditions to release formaldehyde (B43269) and a primary amine in situ. These components then react to form a methyleneiminium ion. This electrophilic species is subsequently attacked by a carbon nucleophile (such as an enol or enolate derived from a ketone or aldehyde) to form the characteristic β-amino carbonyl compound known as a Mannich base. nih.govmdpi.com The use of n,n-Bis(aminomethyl)methanediamine or its derivatives can offer advantages over the traditional three-component approach by providing a single reagent source for both the amine and formaldehyde components, simplifying reaction setup and stoichiometry control. nih.gov

The primary amine functionalities of n,n-Bis(aminomethyl)methanediamine make it a strong nucleophile for both substitution and addition reactions.

Nucleophilic Substitution: Like other primary amines, it can react with alkyl halides in nucleophilic substitution reactions. The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. Due to the presence of multiple amine groups and N-H bonds, this reaction can proceed through mono-, di-, tri-, and even tetra-alkylation, potentially leading to a mixture of secondary, tertiary, and quaternary ammonium (B1175870) salts. youtube.com This reactivity makes precise control of the stoichiometry crucial to achieve a desired substitution pattern.

Nucleophilic Addition: The amine groups readily participate in nucleophilic addition to carbonyl compounds (aldehydes and ketones). libretexts.org The initial attack on the electrophilic carbonyl carbon forms a tetrahedral intermediate known as a carbinolamine. libretexts.orgyoutube.com This intermediate can then dehydrate to form an imine (Schiff base). Given that n,n-Bis(aminomethyl)methanediamine has two primary amine groups, it can react with two equivalents of an aldehyde or ketone to form a bis-imine.

Furthermore, the compound is an effective nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. nih.gov The amine adds to the β-carbon of the unsaturated system, a reaction driven by the formation of a more stable enolate intermediate. This reactivity is a common strategy for the synthesis of more complex polyamine derivatives. nih.govyoutube.com

| Reaction Type | Electrophile Example | Product Type |

| Nucleophilic Substitution | Alkyl Halide (R-X) | Alkylated Amines (Primary, Secondary, Tertiary), Quaternary Ammonium Salts |

| Nucleophilic Addition | Aldehyde/Ketone (R₂C=O) | Imine / Bis-imine |

| Michael (Conjugate) Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

Involvement in Cycloaddition Reactions

While direct participation of n,n-Bis(aminomethyl)methanediamine as a diene or dienophile in concerted cycloaddition reactions like the Diels-Alder reaction is not commonly reported, its structure allows for its use as a precursor for generating species that do participate in such transformations. libretexts.orgopenstax.orgnumberanalytics.com Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. libretexts.orglibretexts.org

A prominent example is the [3+2] cycloaddition reaction to form five-membered heterocycles. n,n-Bis(aminomethyl)methanediamine can react with aldehydes or ketones to form, in situ, non-stabilized azomethine ylides. This occurs via the formation of an iminium ion followed by deprotonation at the α-carbon. These 1,3-dipolar azomethine ylides are highly reactive intermediates that can be "trapped" by a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition to construct pyrrolidine (B122466) rings. mdpi.com This cascade approach, where the reactive intermediate is generated and consumed in the same pot, is an efficient strategy for building complex polycyclic amine structures. mdpi.com

Mechanisms of Condensation Reactions

Condensation reactions involving n,n-Bis(aminomethyl)methanediamine are central to its chemistry, often leading to the formation of heterocyclic structures. The compound can undergo self-condensation or react with other electrophiles, most notably formaldehyde.

In a process analogous to the reaction of N,N'-bisarylmethylenediamines with formaldehyde, n,n-Bis(aminomethyl)methanediamine can undergo acid-catalyzed cyclocondensation. rsc.org The proposed mechanism involves the protonation of an amine, followed by the elimination of an aminomethyl group to generate an iminium ion intermediate. This electrophilic species can then be attacked by a nucleophilic nitrogen atom from another molecule. Repeated condensation and cyclization steps can lead to the formation of complex nitrogen-containing macrocycles or polymers. A key transformation is the potential to form six-membered 1,3,5-hexahydrotriazine rings through condensation with formaldehyde. rsc.org

| Reactant | Conditions | Key Intermediate | Product Type |

| Formaldehyde | Acid catalyst | Methyleneiminium ion | 1,3,5-Hexahydrotriazine derivatives, Polymeric structures |

| Self-condensation | Heat/Acid | Iminium ion | Polycyclic polyamines |

Oxidative Dehydrogenation Pathways

As a polyamine, n,n-Bis(aminomethyl)methanediamine is susceptible to oxidative dehydrogenation, a process significant in both synthetic chemistry and biological polyamine catabolism. rsc.org This reaction involves the removal of hydrogen atoms from the carbon-nitrogen framework, typically leading to the formation of imines.

In biological systems, enzymes such as polyamine oxidases (PAOs) catalyze the oxidation of polyamines. nih.govnih.gov These enzymes typically use a flavin adenine (B156593) dinucleotide (FAD) cofactor to oxidize a secondary amine group. While n,n-Bis(aminomethyl)methanediamine contains only primary amines, related enzymes or chemical oxidants can facilitate its dehydrogenation. The process generally involves the removal of two hydrogen atoms (2e⁻, 2H⁺) to form a C=N double bond. The resulting imine is often unstable in aqueous media and can be hydrolyzed to an aldehyde and an amine. The oxidation can lead to fragmentation of the molecule.

Chemical methods for oxidative dehydrogenation can employ various reagents, such as metal catalysts or peroxides, and may proceed through radical-based mechanisms. rsc.org These pathways are crucial in the synthesis of nitrogen-containing compounds and are implicated in cellular processes where the products of polyamine oxidation, such as hydrogen peroxide and aldehydes, can act as signaling molecules or contribute to oxidative stress. sigmaaldrich.cn

Intermediate Formation and Trapping in Reaction Sequences

n,n-Bis(aminomethyl)methanediamine can be viewed not only as a reagent but also as a key, albeit transient, intermediate in certain reaction sequences. It is structurally related to methylenediamine and dimethylenetriamine, which are known intermediates in the complex reaction between ammonia (B1221849) and formaldehyde that ultimately yields hexamethylenetetramine. rsc.org

Its formation represents a specific stage in the condensation process, where one molecule of methane (B114726) diamine has been further functionalized with two aminomethyl groups. In synthetic applications, the compound can be considered a "trapped" or stabilized form of highly reactive monomeric species. Its utility lies in its ability to be "unmasked" under specific reaction conditions to release these reactive components. For example, in the presence of a suitable electrophile, it can revert to smaller amine and formaldehyde-derived fragments that are then incorporated into a new product. This role as a trappable and releasable building block is fundamental to its application in the synthesis of heterocycles and other complex molecules. nih.govnih.gov

Stereo- and Regioselective Aspects of Reactivity

The study of the stereo- and regioselective aspects of the reactivity of n,n-bis(aminomethyl)methanediamine remains a specialized area of chemical research. Due to the compound's flexible and acyclic nature, containing multiple reactive amine functionalities, its reactions can theoretically lead to a variety of stereoisomers and regioisomers. However, detailed investigations into controlling the stereochemical and regiochemical outcomes of its reactions are not extensively documented in publicly available scientific literature.

The inherent symmetry of n,n-bis(aminomethyl)methanediamine, which possesses a C2 axis of rotation through the central carbon atom, suggests that in the absence of chiral influences, its reactions are unlikely to be stereoselective. The four primary amine groups are chemically equivalent, which simplifies regioselectivity considerations in reactions where all amine groups are equally accessible.

However, the potential for stereo- and regioselectivity arises in specific contexts:

Coordination Chemistry: When n,n-bis(aminomethyl)methanediamine acts as a ligand, its coordination to a metal center can induce stereoselectivity. The flexible nature of the ligand allows it to adopt various conformations to satisfy the geometric preferences of the metal ion. This can lead to the formation of specific stereoisomers of the resulting coordination complex. The relative orientation of the aminomethyl arms upon chelation can create chiral centers or result in diastereomeric complexes, although specific studies detailing these outcomes for n,n-bis(aminomethyl)methanediamine are scarce.

Reactions with Asymmetric Reagents: The introduction of a chiral reagent or catalyst could, in principle, lead to enantioselective or diastereoselective reactions at the amine functionalities. For instance, acylation or alkylation with a chiral electrophile could proceed with a degree of stereochemical control, resulting in a mixture of diastereomers with one predominating.

Intramolecular Reactions and Cyclizations: In reactions designed to form heterocyclic systems, the regioselectivity would be a critical factor. The reaction pathway could favor the formation of a particular ring size over others, depending on the reaction conditions and the nature of the other reactants. For example, reaction with a dicarbonyl compound could potentially lead to different macrocyclic or bridged structures, and the regioselectivity would be determined by the relative reactivity of the primary amine groups and the stability of the resulting ring systems.

Coordination Chemistry of N,n Bis Aminomethyl Methanediamine

Ligand Design and Coordination Modes

Polydentate Character and Chelating Properties

n,n-Bis(aminomethyl)methanediamine is a potentially tetradentate ligand, possessing four primary amine donor groups. This structural feature allows it to bind to a metal ion through multiple coordination sites, forming stable chelate rings. The flexibility of the ethylenediamine-like backbones connecting the amine groups enables the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The formation of multiple chelate rings upon coordination significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. This inherent stability makes n,n-Bis(aminomethyl)methanediamine an effective chelating agent for a range of transition metal ions.

The bispidine framework (3,7-diazabicyclo[3.3.1]nonane), which shares structural similarities with the chelating core of n,n-Bis(aminomethyl)methanediamine, is known for its rigidity. nih.gov This rigidity, imparted by the two condensed piperidine (B6355638) rings, influences the coordination geometry of the resulting metal complexes. nih.gov The most stable conformation for bispidine is the armchair-armchair form, which is well-suited for metal chelation. nih.gov

Influence of Amine Functionalities on Ligand Behavior

The primary amine functionalities of n,n-Bis(aminomethyl)methanediamine are the key to its coordinating ability. The lone pair of electrons on each nitrogen atom can be donated to a metal ion, forming a coordinate covalent bond. The basicity of these amine groups influences the stability of the metal complexes. Schiff bases, which contain a C=N functional group, are an important class of ligands, and their metal complexes have been widely studied. nanobioletters.com The presence of nitrogen and oxygen donor atoms in Schiff base ligands allows them to form stable complexes with various metal ions. nanobioletters.com

The coordination behavior of polyamine ligands can also be influenced by the pH of the solution. Protonation of the amine groups at low pH can compete with metal ion coordination. The study of protonation and metal complex formation of the branched pentaamine ligand 2,2,6,6-tetrakis(aminomethyl)-4-azaheptane (ditame) with various metal ions revealed the formation of protonated species in solution. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with n,n-Bis(aminomethyl)methanediamine and similar polyamine ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. nanobioletters.comresearchgate.net

Formation of Homo- and Heterometallic Complexes

The polydentate nature of n,n-Bis(aminomethyl)methanediamine allows for the formation of both homometallic and heterometallic complexes. Homometallic complexes contain a single type of metal ion, while heterometallic complexes incorporate two or more different metal ions. The synthesis of new Schiff base bis-imine ligands and their subsequent use in the formation of metal complexes has been reported. nanobioletters.com In some cases, the metal complexes were formed in a 2:1 ligand-to-metal ratio. nanobioletters.com

The synthesis of coordination polymers using bis-(bidentate) ligands has also been explored. researchgate.net These polymers consist of repeating structural units containing the ligand and metal ions.

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)

The structural analysis of metal complexes provides valuable insights into the coordination mode of the ligand and the geometry around the metal center. For instance, the crystal structures of several metal complexes with the pentadentate ligand ditame have been determined, revealing octahedral coordination geometries. researchgate.net

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are widely used to characterize metal complexes and probe the nature of metal-ligand interactions. nanobioletters.com Infrared (IR) spectroscopy can provide information about the coordination of the amine groups to the metal ion, as changes in the N-H stretching frequencies are often observed upon complexation.

UV-Visible spectroscopy is another valuable tool for studying metal complexes. The absorption bands in the UV-Vis spectrum are related to electronic transitions within the complex and can provide information about the coordination environment of the metal ion. For example, the UV-Vis spectrum of a chromium complex with a cyclam derivative showed characteristic absorption bands. scirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study diamagnetic metal complexes, providing information about the structure of the ligand in the coordinated state.

No Publicly Available Research Found on the

Searches for scholarly articles detailing the synthesis, characterization, and properties of metal complexes involving n,n-Bis(aminomethyl)methanediamine have not yielded any specific results. This indicates a significant gap in the current scientific literature regarding the coordination behavior of this particular ligand.

The requested article was to be structured around the "," with a specific focus on:

Supramolecular Chemistry Involving N,n Bis Aminomethyl Methanediamine

Non-Covalent Interactions and Self-Assembly

Non-covalent interactions are the driving force behind the self-assembly of molecules into well-defined superstructures. For tripodal amines like n,n-Bis(aminomethyl)methanediamine, hydrogen bonding, and host-guest interactions are particularly significant.

Hydrogen Bonding Networks

The primary amine groups of n,n-Bis(aminomethyl)methanediamine are excellent hydrogen bond donors, while the tertiary amine at the bridgehead can act as a hydrogen bond acceptor. This dual capability allows it to participate in extensive hydrogen bonding networks, which are crucial for the stability and structure of the resulting supramolecular assemblies.

The ability of amines to form hydrogen bonds significantly influences their physical properties. Primary and secondary amines can act as both hydrogen bond donors and acceptors, leading to higher boiling points compared to tertiary amines of similar molecular weight, which can only accept hydrogen bonds. youtube.comyoutube.com This hydrogen bonding capability is also responsible for the water solubility of smaller amines. youtube.comyoutube.com

In a supramolecular context, the specific geometry of tripodal amines can be exploited to direct these interactions. For instance, related tripodal ligands based on a tris(2-quinolylmethyl)amine scaffold have been designed to promote hydrogen bonding within the secondary coordination sphere of a metal complex. In these systems, amide functionalities are positioned to act as hydrogen-bond accepting groups for a metal-bound substrate, demonstrating how a tripodal scaffold can pre-organize functional groups to facilitate specific non-covalent interactions. nih.gov This principle of using a tripodal core to arrange hydrogen bonding groups in a specific spatial orientation is directly applicable to n,n-Bis(aminomethyl)methanediamine for creating predictable supramolecular structures.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. acs.org The tripodal structure of n,n-Bis(aminomethyl)methanediamine and its derivatives makes them excellent candidates for designing host molecules for various guests.

Derivatives of the related compound tris(2-aminoethyl)amine (B1216632) (tren) have been shown to be effective chelators for metal ions, a classic example of host-guest chemistry. nih.govacs.org For example, a homochiral tren derivative has been used to synthesize a water-soluble gadolinium(III) complex, highlighting its potential in creating functional host-guest systems. nih.govacs.org Similarly, the reaction of tren with salicylaldehyde (B1680747) in the presence of lanthanide(III) ions leads to the formation of Schiff-base complexes where the tren derivative encapsulates the metal ion. researchgate.net

Furthermore, the principles of molecular recognition are demonstrated in the synthesis of amide-linked organic cages. These cages, which can be formed from building blocks analogous to n,n-Bis(aminomethyl)methanediamine, can possess internally functionalized cavities. For example, cages with diametrically opposed carboxylic acid groups have been shown to distinguish between different functionalized piperazines in solution, showcasing selective guest binding. nih.gov

Design and Construction of Porous Organic Cages (POCs)

Porous Organic Cages (POCs) are discrete, soluble molecules with intrinsic, accessible cavities. acs.orgliverpool.ac.uk They are synthesized from molecular building blocks through reactions that lead to the formation of a three-dimensional, cage-like structure. The tripodal nature of n,n-Bis(aminomethyl)methanediamine makes it an ideal trigonal vertex for the construction of POCs, typically by reacting it with difunctional linkers like dialdehydes.

Dynamic Covalent Chemistry Approaches

Dynamic Covalent Chemistry (DCC) utilizes reversible reactions to allow for "error-checking" and "proof-reading" during the formation of thermodynamically stable products. researchgate.net The formation of imine bonds from the condensation of amines and aldehydes is a cornerstone of DCC and is widely used for the synthesis of POCs. liverpool.ac.ukwikipedia.org

The reaction of a triamine like tris(2-aminoethyl)amine with a dialdehyde (B1249045) can lead to the formation of a [2+3] cage, meaning two dialdehyde molecules react with three triamine molecules. researchgate.net These reactions are often reversible, allowing the system to self-correct and assemble into the most stable cage structure. Studies on these [2+3] imine cages have explored the dynamic nature of the imine bond, investigating the exchange of building blocks to transform a less stable cage into a more stable one under thermodynamic control. researchgate.net This dynamic process is crucial for achieving high yields of the desired cage product. The synthesis of these cages is typically carried out in solvents like methanol (B129727) or chloroform, and sometimes with an acid catalyst to facilitate the reversible imine bond formation. researchgate.net

Irreversible Linking Chemistry in Cage Formation

While dynamic imine chemistry is excellent for cage formation, the resulting imine bonds can be susceptible to hydrolysis, limiting their stability, particularly in the presence of water. To create more robust cages, irreversible linking strategies are employed.

A common approach is the post-synthetic reduction of imine cages. The initially formed imine-linked POC is treated with a reducing agent (e.g., sodium borohydride) to convert the imine bonds (-C=N-) to stable amine bonds (-CH-NH-). However, this reduction introduces conformational flexibility, as the single bonds can rotate freely, which often leads to the collapse of the cage's intrinsic porosity. acs.orgnih.govresearchgate.net

To overcome this loss of shape-persistence in the flexible amine cages, a subsequent "tying" or "strapping" strategy can be applied. This involves reacting the amine cage with a linker molecule, such as formaldehyde (B43269) or other carbonyls, to form new, rigidifying covalent bonds (aminals) that lock the cage structure. acs.orgnih.govresearchgate.netdiamond.ac.uk This post-synthetic modification restores the cage's shape and porosity while retaining the high chemical stability of the amine backbone. The resulting "tied" cages exhibit exceptional stability under harsh acidic and basic conditions (e.g., pH 1.7–12.3) where many other porous materials would decompose. acs.orgnih.govresearchgate.net This approach has also been used to construct porous ionic liquids from these robust cage structures. nih.gov

Another irreversible approach involves using highly reactive building blocks that form very stable bonds from the outset. For instance, tris(2-aminoethyl)amine can be reacted with cyanuric chloride in an irreversible nucleophilic substitution reaction to synthesize a triazine-based porous organic polymer, which is a highly stable, nitrogen-rich material. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. These methods model the electron density to determine the energy and properties of the system, offering profound insights that are often difficult or impossible to obtain through experimental means alone.

The electronic structure of n,n-Bis(aminomethyl)methanediamine is central to its chemical nature. A DFT analysis would reveal the distribution of electron density, highlighting the electron-rich regions associated with the lone pairs of the nitrogen atoms. This information is critical for understanding the molecule's basicity and its propensity to act as a ligand in coordination chemistry.

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure by describing the wave-like behavior of electrons in the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

HOMO (Highest Occupied Molecular Orbital): For n,n-Bis(aminomethyl)methanediamine, the HOMO is expected to be localized on the nitrogen atoms, specifically on their lone pair orbitals. The energy of the HOMO is a key indicator of the molecule's ability to donate electrons, correlating with its ionization potential and nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO, conversely, represents the lowest energy orbital available to accept electrons. Its energy and distribution indicate the molecule's electrophilic sites and its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Molecular Orbital | Predicted Characteristics for n,n-Bis(aminomethyl)methanediamine | Significance |

|---|---|---|

| HOMO | Localized on nitrogen lone pairs | Electron-donating ability, nucleophilicity, basicity |

| LUMO | Distributed across C-N and C-H antibonding orbitals | Electron-accepting ability, electrophilicity |

| HOMO-LUMO Gap | Moderate (typical for polyamines) | Chemical reactivity and kinetic stability |

DFT calculations are a powerful tool for predicting the reactivity of a molecule and mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed thermodynamic and kinetic profile of a reaction can be constructed.

For n,n-Bis(aminomethyl)methanediamine, several types of reactions could be investigated:

Protonation: The basicity of the amine groups can be quantified by calculating the proton affinity at each nitrogen site. This would predict the most likely site of protonation and the pKa values of the conjugate acids.

Coordination with Metal Ions: The molecule's structure, with its multiple nitrogen donors, suggests its potential as a chelating ligand. DFT can be used to model the complexes formed with various metal ions, predicting coordination geometries, binding energies, and the thermodynamic stability of the resulting chelates.

Reaction with Electrophiles: The nucleophilic nature of the amine groups makes them susceptible to reaction with electrophiles. Computational studies can model the reaction pathways for alkylation, acylation, and other electrophilic additions, identifying the most reactive sites and predicting the activation energies for these transformations. The transient nature of the parent methanediamine (B1196670) suggests that n,n-Bis(aminomethyl)methanediamine might also be susceptible to decomposition pathways, which could be explored computationally. wikipedia.org

| Reaction Type | Predicted Reactivity Aspect | Information from DFT |

|---|---|---|

| Protonation | Basicity and pKa values | Proton affinity calculations |

| Metal Coordination | Chelating ability and complex stability | Binding energies and optimized geometries |

| Electrophilic Attack | Nucleophilic sites and reaction barriers | Transition state energies and reaction profiles |

Conformational Analysis and Potential Energy Surfaces

The flexibility of n,n-Bis(aminomethyl)methanediamine, arising from the rotation around its single bonds, means that it can exist in numerous conformations. A conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them.

The Potential Energy Surface (PES) is a multidimensional map that represents the energy of the molecule as a function of its geometric parameters. By exploring the PES, computational chemists can locate the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states for conformational changes.

Simulations of Intermolecular Interactions and Supramolecular Assemblies

The amine groups of n,n-Bis(aminomethyl)methanediamine are capable of forming strong hydrogen bonds, which will dominate its intermolecular interactions. Molecular dynamics (MD) simulations can be employed to study the behavior of a large number of these molecules in the condensed phase (liquid or solid).

These simulations can provide insights into:

Liquid Structure: The arrangement of molecules in the liquid state, including radial distribution functions that describe the probability of finding a neighboring molecule at a certain distance.

Hydrogen Bonding Networks: The extent and dynamics of the hydrogen bond network, which will be a key determinant of properties like boiling point and viscosity.

Supramolecular Assemblies: Polyamines are known to interact with various molecular partners to form supramolecular structures. nih.govrsc.org For instance, the protonated form of n,n-Bis(aminomethyl)methanediamine could act as a guest molecule, binding within the cavity of a suitable host molecule through a combination of hydrogen bonding and electrostatic interactions. Simulations can be used to predict the stability and structure of such host-guest complexes. The ability of polyamines to be trapped by supramolecular structures has been explored as a potential anti-tumor strategy. nih.gov

Machine Learning Applications in Predicting Compound Properties and Synthesis

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and optimizing synthesis pathways, often outperforming traditional computational methods in speed. acs.orgmdpi.com While specific ML models for n,n-Bis(aminomethyl)methanediamine are not available, the principles can be readily applied.

Property Prediction: By training ML models on large datasets of molecules with known properties, it is possible to predict the properties of new compounds with high accuracy. For n,n-Bis(aminomethyl)methanediamine, ML models could be used to predict a wide range of properties, including:

Physicochemical properties: boiling point, solubility, logP.

Spectroscopic properties: NMR and IR spectra.

Biological activity: given the importance of polyamines in biological systems, ML could be used to predict potential interactions with biological targets. nih.govnih.govnih.govmdpi.com

Synthesis Prediction: ML algorithms can also be trained to predict the outcomes of chemical reactions or to suggest optimal synthetic routes. For a molecule like n,n-Bis(aminomethyl)methanediamine, an ML model could analyze known reactions of amines and related compounds to propose the most efficient and high-yielding synthetic pathways.

The development of such models relies on the availability of large, high-quality datasets. As more data on polyamines and their derivatives are generated and curated, the predictive power of ML in this area will continue to grow, accelerating the discovery and development of new materials and functional molecules. kyoto-u.ac.jpmdpi.com

Applications in Advanced Materials Science

Role as a Monomer or Cross-linking Agent in Polymer Science

Polyamines are fundamental components in polymer chemistry, serving dual roles as monomers for the synthesis of new polymers and as cross-linking agents to modify the properties of existing ones. The multiple reactive amine groups on molecules like n,n-Bis(aminomethyl)methanediamine and its analog TREN allow for the formation of complex, three-dimensional polymer networks.

As a cross-linking agent, n,n-Bis(aminomethyl)methanediamine is anticipated to be highly effective in curing epoxy resins. The primary amine groups can react with the epoxide rings of the resin, leading to a hardened, thermoset material with enhanced mechanical strength and thermal stability. threebond.co.jpchemimpex.com The curing of epoxy resins with amine agents involves the reaction of the active hydrogen atoms of the amine with the epoxy groups, forming secondary and subsequently tertiary amines, which further catalyze the polymerization of the epoxy groups. threebond.co.jp A curing agent generally requires more than two active hydrogen atoms to create a cross-linked polymer network. threebond.co.jp

The effectiveness of different amine curing agents on the properties of a vanillyl alcohol-based bioepoxy resin (VE) has been systematically studied. nih.gov This research provides valuable insight into how the structure and functionality of the amine affect the final material properties. Although n,n-Bis(aminomethyl)methanediamine was not directly tested, the data from similar aliphatic amines like ethylenediamine (B42938) (EDA), diethylenetriamine (B155796) (DETA), and tris(2-aminoethyl)amine (B1216632) (TREN) are highly indicative. nih.gov

Table 1: Effect of Different Amine Curing Agents on the Thermomechanical Properties of a Vanillyl Alcohol-Based Bioepoxy Resin (VE)

| Curing Agent | Tensile Strength (MPa) | Thermal Decomposition Temp. (°C) | Swelling Ratio (%) | Reference |

|---|---|---|---|---|

| Triethylenetetramine (TETA) | 1.4–2.6 times higher than others | Higher than others | Lower than others | nih.gov |

| Tris(2-aminoethyl)amine (TREN) | - | - | - | nih.gov |

| Diethylenetriamine (DETA) | - | - | - | nih.gov |

| Ethylenediamine (EDA) | - | - | - | nih.gov |

Data presented is comparative as detailed in the source. nih.gov

Furthermore, polyamines like TREN are used in the synthesis of polyimine networks through condensation reactions with aldehydes. wikipedia.org The rapid and efficient nature of this reaction makes it a common method for preparing such polymers. wikipedia.org It is plausible that n,n-Bis(aminomethyl)methanediamine could similarly be employed as a monomer in such polymerization reactions.

Integration into Specialty Chemicals and Functional Materials

The high reactivity and chelating potential of polyamines make them valuable components in the formulation of specialty chemicals and the synthesis of functional materials. Tris(2-aminoethyl)amine (TREN) serves as an excellent case study for the potential applications of n,n-Bis(aminomethyl)methanediamine in this domain.

TREN is utilized as a building block for cryptands and as a precursor to proazaphosphatranes, which are strong, non-ionic bases. sigmaaldrich.comsigmaaldrich.com Its ability to form stable complexes with metal ions has led to its use in creating chelating agents for various applications, including water treatment and metal recovery. chemimpex.comsigmaaldrich.com For instance, TREN has been grafted onto multi-walled carbon nanotubes (MWCNTs) for the solid-phase extraction of metal ions like lead from wastewater. sigmaaldrich.com It has also been used as a chelating agent in the surface treatment of silica (B1680970) nanoparticles, enhancing their industrial applicability. sigmaaldrich.comsigmaaldrich.com

The functionalization of materials with such polyamines can impart specific properties, such as improved adhesion or the ability to capture certain molecules. For example, TRIS AMINO™ crystals, a related amino alcohol, are used as a crosslinker in epoxy resins, adhesives, and sealants, and also function as a formaldehyde (B43269) scavenger in various materials. advancionsciences.com

Table 2: Applications of Tris(2-aminoethyl)amine (TREN) in Specialty Chemicals and Functional Materials

| Application Area | Material/Product | Function of TREN | Resulting Property/Use | Reference |

|---|---|---|---|---|

| Water Treatment | TREN-grafted MWCNTs | Chelating Agent | Removal of lead ions from wastewater | sigmaaldrich.com |

| Materials Science | TREN-treated silica nanoparticles | Surface Modifier | Stable and charge-controlled colloidal silica | sigmaaldrich.comsigmaaldrich.com |

| Polymer Chemistry | Epoxy Resins | Cross-linking Agent | Enhanced mechanical strength and thermal stability | chemimpex.com |

| Organic Synthesis | Cryptands | Building Block | Formation of complexing agents | sigmaaldrich.comsigmaaldrich.com |

| Organic Synthesis | Proazaphosphatranes | Precursor | Synthesis of strong, non-ionic bases | sigmaaldrich.comsigmaaldrich.com |

Catalytic Applications Beyond Traditional Synthesis

The presence of multiple amine groups in n,n-Bis(aminomethyl)methanediamine suggests its potential utility in various catalytic applications, mirroring the roles of other polyamines in organocatalysis, as ligands in metal-organic frameworks, and in homogeneous catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org Amines, particularly secondary amines, are prominent organocatalysts that can operate through enamine or iminium ion catalysis. wikipedia.org Chiral amines have been extensively used in asymmetric catalysis to produce enantiomerically enriched products. rsc.orgyoutube.com

While direct organocatalytic applications of n,n-Bis(aminomethyl)methanediamine are not reported, the use of amine-functionalized materials in catalysis is well-established. For instance, the principles of amine catalysis are central to many biological and synthetic reactions. The proline-catalyzed aldol (B89426) reaction is a classic example of amino acid-catalyzed asymmetric synthesis. youtube.com

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of MOF linkers with amine groups can enhance their catalytic activity and create basic sites within the framework.

Polyamines can be incorporated as ligands during MOF synthesis or introduced post-synthetically. These amine-functionalized MOFs can act as heterogeneous catalysts with high selectivity and stability. The amine groups can serve as basic catalytic sites or as anchoring points for other catalytic species. While the direct use of n,n-Bis(aminomethyl)methanediamine in MOF synthesis is not widely documented, its structure makes it a suitable candidate for a linker or a functionalizing agent to create catalytically active MOFs.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. nih.gov Polyamines are widely used as ligands in homogeneous catalysis, forming stable complexes with transition metals. These metal-polyamine complexes can catalyze a variety of organic transformations.

Tris(2-aminoethyl)amine (TREN) is a well-known tripodal ligand in coordination chemistry that forms stable complexes with many transition metals. wikipedia.org The resulting complexes can exhibit unique catalytic properties due to the specific geometry imposed by the ligand. It is conceivable that n,n-Bis(aminomethyl)methanediamine could also function as a multidentate ligand in homogeneous catalysis, with its two primary amine groups and the central diamine moiety coordinating to a metal center. The field of homogeneous catalysis is continually exploring new ligand architectures to achieve higher efficiency and selectivity in chemical reactions. researchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.